molecular formula C34H36N6O4 B608044 IBPR002 CAS No. 1192754-38-3

IBPR002

Cat. No. B608044
M. Wt: 592.7
InChI Key: WEVRAOPLGYJTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IBPR002 is an aurora kinase inhibitor which reveals mechanisms of HURP in nucleation of centrosomal and kinetochore microtubules.

Scientific Research Applications

Community-Based Participatory Indigenous Research

IBPR002 has been used in community-based participatory research (CBPR), specifically in the context of indigenous communities in Canada. The research aimed to develop culturally relevant models to address issues of injustice, inequality, and exploitation. Photovoice, a CBPR method, was effectively modified for this purpose, balancing power, fostering trust, and responding to cultural preferences (Castleden & Garvin, 2008).

Biometric Fusion System

Another application of IBPR002 is in the field of biometrics, specifically in an improved biometric fusion system (IBFS) that integrates fingerprint and facial recognition. This system employed optimization algorithms and artificial neural networks to enhance performance parameters like accuracy and execution time, demonstrating the efficiency of IBPR002 in this domain (Author Unknown, 2019).

Inquiry-Based Learning in Science Education

IBPR002 is relevant in the context of inquiry-based learning (IBL) in science education. A study on the application of IBL integrated with Nature of Science (NOS) indicated that this approach positively influences students' scientific literacy, demonstrating the utility of IBPR002 in educational settings (Mutasam, Ibrohim, & Susilo, 2020).

Semantic Web in Integrative Biology

IBPR002 also finds applications in integrative biology (IB), particularly in the context of Semantic Web technologies. These technologies have significantly contributed to interdisciplinary integration, solving complex problems in system biology, neuroscience, and translational medicine (Chen, Yu, & Chen, 2013).

Integrated Biomarker Response

The concept of Integrated Biomarker Response (IBR) is another application of IBPR002. This tool is utilized in ecological risk assessment, especially in the context of exposure to chemical contaminants and environmental stress, proving its utility in environmental science (Beliaeff & Burgeot, 2002).

Coalescent Simulations in Genetics

In genetics, IBPR002 has been used in the context of coalescent simulations to examine the effects of evolution and demographic history on the genetic makeup of populations. This application highlights the importance of IBPR002 in understanding long-range linkage disequilibrium and ancestry patterns (Nelson et al., 2020).

Community-Based Participatory Research in Health Systems

IBPR002 is also significant in health systems research, particularly in community-based participatory research (CBPR) and integrated knowledge translation (IKT). This approach emphasizes partnerships between researchers and communities, contributing to the co-creation of knowledge and its integration in health systems (Jull, Giles, & Graham, 2017).

properties

CAS RN

1192754-38-3

Product Name

IBPR002

Molecular Formula

C34H36N6O4

Molecular Weight

592.7

IUPAC Name

1-{4-[2-(6-{4-[2-(4-Hydroxy-piperidin-1-yl)-ethoxy]-phenyl}-furo[2,3-d]pyrimidin-4-ylamino)-ethyl]-phenyl}-3-phenyl-urea

InChI

InChI=1S/C34H36N6O4/c41-28-15-18-40(19-16-28)20-21-43-29-12-8-25(9-13-29)31-22-30-32(36-23-37-33(30)44-31)35-17-14-24-6-10-27(11-7-24)39-34(42)38-26-4-2-1-3-5-26/h1-13,22-23,28,41H,14-21H2,(H,35,36,37)(H2,38,39,42)

InChI Key

WEVRAOPLGYJTLY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC2=CC=C(CCNC3=C4C(OC(C5=CC=C(OCCN6CCC(O)CC6)C=C5)=C4)=NC=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IBPR-002;  IBPR 002;  IBPR002

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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